molecular formula C18H19FN2O3 B6538976 2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060352-97-7

2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538976
CAS No.: 1060352-97-7
M. Wt: 330.4 g/mol
InChI Key: VJYSRNVXBGQNFJ-UHFFFAOYSA-N
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Description

2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13797063 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C17H20FNO3
  • Molecular Weight: 303.35 g/mol
  • CAS Number: Not available in the provided sources.

The compound features a 4-fluorophenoxy group which may contribute to its pharmacological properties, as halogenated phenyl compounds often exhibit enhanced biological activities due to their electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Although detailed mechanisms are not extensively documented in the available literature, insights can be drawn from similar compounds:

  • Inhibition of Enzymatic Activity: Compounds with similar structures often act as inhibitors of various enzymes, including those involved in cancer progression.
  • Cell Cycle Modulation: There is evidence suggesting that such compounds may induce cell cycle arrest and apoptosis in cancer cell lines, potentially through the modulation of histone deacetylases (HDACs) or other pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds structurally related to This compound . For instance, compounds exhibiting similar amide functionalities have shown:

  • In vitro cytotoxicity against various cancer cell lines.
  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of tumor growth in xenograft models.

Case Studies

  • Study on HDAC Inhibition:
    • A related compound demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased levels of acetylated histones and subsequent cell cycle arrest in cancer cells .
  • Antitumor Efficacy in Xenograft Models:
    • In vivo studies showed that certain derivatives exhibited significant antitumor activity, particularly in models with an intact immune system, suggesting a potential immunomodulatory effect .

Comparative Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
Compound AHDAC0.5Apoptosis induction
Compound BKinase1.2Cell cycle arrest
This compoundUnknownTBDTBD

Note: IC50 values and specific mechanisms for the compound require further empirical data.

Pharmacokinetics and Toxicity

  • Moderate to high bioavailability.
  • Metabolism primarily through liver enzymes.
  • Low toxicity profiles at therapeutic doses.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSRNVXBGQNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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